molecular formula C8H5FN2O2 B2385892 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352625-33-2

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2385892
CAS RN: 1352625-33-2
M. Wt: 180.138
InChI Key: AVPPBDMVCVKCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It appears as a solid under normal conditions .


Synthesis Analysis

The synthesis of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor . The reaction is monitored by 1H NMR spectroscopy, which shows the formation of an intermediate fluorine-containing σ-complex .


Molecular Structure Analysis

The molecular structure of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is characterized by the presence of a fluorine atom, a pyrazolo[1,5-a]pyridine ring, and a carboxylic acid group . The InChI key for this compound is AVPPBDMVCVKCJQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 180.14 . The compound has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPPBDMVCVKCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.